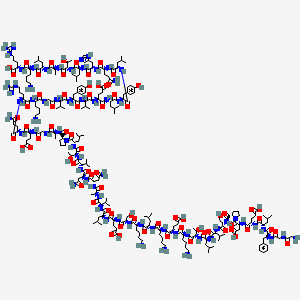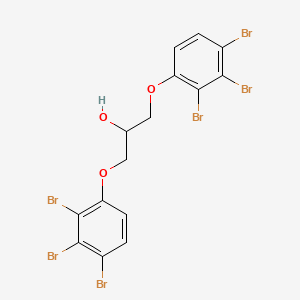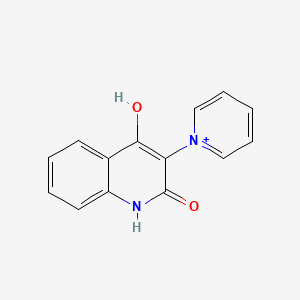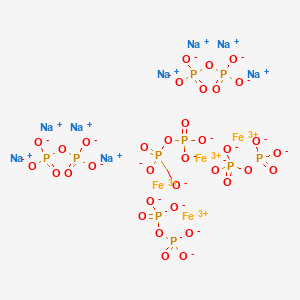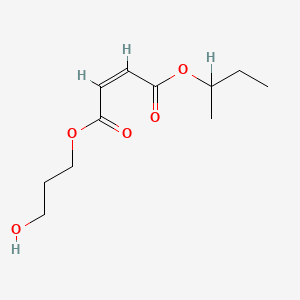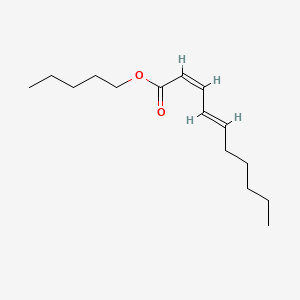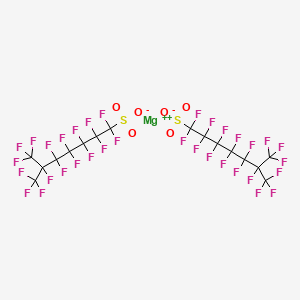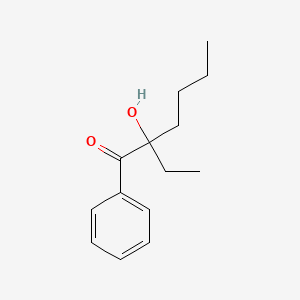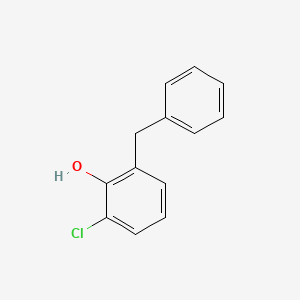
Calcium bis(methylsulphamate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium bis(methylsulphamate) is a chemical compound with the molecular formula C2H8CaN2O6S2. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of calcium ions coordinated with methylsulphamate groups, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis(methylsulphamate) typically involves the reaction of calcium salts with methylsulphamic acid. One common method is to dissolve calcium carbonate in a solution of methylsulphamic acid, followed by evaporation and crystallization to obtain the desired compound. The reaction conditions often include controlled temperature and pH to ensure the formation of pure calcium bis(methylsulphamate).
Industrial Production Methods
Industrial production of calcium bis(methylsulphamate) may involve large-scale reactions using similar principles as the laboratory synthesis. The process includes the use of industrial-grade calcium carbonate and methylsulphamic acid, with careful monitoring of reaction parameters to achieve high yield and purity. The final product is typically obtained through filtration, drying, and crystallization processes.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium bis(methylsulphamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert calcium bis(methylsulphamate) into other derivatives with altered chemical properties.
Substitution: The methylsulphamate groups can be substituted with other functional groups, resulting in new compounds with diverse applications.
Common Reagents and Conditions
Common reagents used in the reactions of calcium bis(methylsulphamate) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic and inorganic acids for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of calcium bis(methylsulphamate) depend on the specific reaction type. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine-containing compounds. Substitution reactions can lead to a wide range of new compounds with different functional groups.
Applications De Recherche Scientifique
Calcium bis(methylsulphamate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: Calcium bis(methylsulphamate) is utilized in industrial processes, such as the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of calcium bis(methylsulphamate) involves its interaction with specific molecular targets and pathways. The compound can bind to calcium ion channels, influencing cellular calcium levels and signaling pathways. This interaction can lead to various physiological effects, depending on the target cells and tissues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium bis(methylsulphamate) can be compared with other calcium-containing compounds, such as calcium chloride, calcium carbonate, and calcium phosphate. These compounds share some similarities in their calcium content but differ in their chemical structures and properties.
Uniqueness
The uniqueness of calcium bis(methylsulphamate) lies in its specific coordination with methylsulphamate groups, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications that other calcium compounds may not fulfill.
Conclusion
Calcium bis(methylsulphamate) is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it a valuable subject of study and application in chemistry, biology, medicine, and industry. Further research is likely to uncover even more uses and benefits of this intriguing compound.
Propriétés
Numéro CAS |
84864-56-2 |
|---|---|
Formule moléculaire |
C2H8CaN2O6S2 |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
calcium;N-methylsulfamate |
InChI |
InChI=1S/2CH5NO3S.Ca/c2*1-2-6(3,4)5;/h2*2H,1H3,(H,3,4,5);/q;;+2/p-2 |
Clé InChI |
SJUTYUDYGXHTKT-UHFFFAOYSA-L |
SMILES canonique |
CNS(=O)(=O)[O-].CNS(=O)(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


